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Compound of Interest

Compound Name: 7-Bromo-6-chloroquinazoline

Cat. No.: B15329770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit proposed, synthetic pathway for the

preparation of 7-bromo-6-chloroquinazoline, a halogenated quinazoline derivative of interest

in medicinal chemistry and drug discovery. The protocol commences with commercially

available anthranilic acid and proceeds through a multi-step sequence involving halogenation,

cyclization, and functional group conversion. Quinazoline scaffolds are of significant interest

due to their broad range of biological activities, including applications as anticancer and anti-

inflammatory agents.[1] This document outlines the necessary reagents, conditions, and

transformations to furnish the target compound.

Chemical Properties of Key Compounds
The following table summarizes key physical and chemical properties of the starting material,

intermediates, and the final product in the proposed synthetic route.
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

CAS Number

Anthranilic Acid C₇H₇NO₂ 137.14 118-92-3

2-Amino-5-

chlorobenzoic acid
C₇H₆ClNO₂ 171.58 635-21-2

2-Amino-4-bromo-5-

chlorobenzoic acid
C₇H₅BrClNO₂ 250.48 150812-32-1[2]

7-Bromo-6-

chloroquinazolin-

4(3H)-one

C₈H₄BrClN₂O 259.49 17518-98-8

7-Bromo-6-

chloroquinazoline
C₈H₄BrClN₂ 243.49 953039-66-2

Proposed Synthetic Pathway
The synthesis of 7-bromo-6-chloroquinazoline from anthranilic acid can be envisioned

through a four-step process. This proposed pathway is based on established organic chemistry

transformations for similar substrates.

Anthranilic Acid 2-Amino-5-chlorobenzoic Acid

Chlorination
(SO2Cl2, Ether) 2-Amino-4-bromo-5-chlorobenzoic Acid

Bromination
(Br2, Acetic Acid) 7-Bromo-6-chloroquinazolin-4(3H)-one

Cyclization
(Formamide, Heat) 7-Bromo-6-chloroquinazoline

Chlorination
(SOCl2 or CCl3CN/PPh3)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 7-Bromo-6-chloroquinazoline.

Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid
This procedure outlines the chlorination of anthranilic acid at the 5-position using sulfuryl

chloride.[3][4]
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Materials:

Anthranilic acid

Sulfuryl chloride

Anhydrous ether

8% Hydrochloric acid

Sodium acetate solution

Procedure:

In a round-bottom flask, dissolve anthranilic acid in anhydrous ether.

Cool the solution in an ice bath.

Slowly add a solution of sulfuryl chloride in anhydrous ether dropwise to the cooled solution

of anthranilic acid over a period of 10 minutes with stirring.[3]

After the addition is complete, remove the excess sulfuryl chloride and ether under reduced

pressure.

Treat the residue with 8% hydrochloric acid and heat at 60-70°C for 1.5 hours.[3]

Filter the hot solution.

To the filtrate, add a saturated solution of sodium acetate to precipitate the product.

Collect the precipitate by filtration, wash with cold water, and dry to yield 2-amino-5-

chlorobenzoic acid.

Step 2: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic
Acid
This step involves the bromination of 2-amino-5-chlorobenzoic acid. The regioselectivity is

directed by the activating amino group to the ortho and para positions. With the para position
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(relative to the amino group) already chlorinated, bromination is expected to occur at the ortho

position.

Materials:

2-Amino-5-chlorobenzoic acid

Bromine

Glacial acetic acid

Procedure:

Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid.

Slowly add a solution of bromine in glacial acetic acid dropwise to the solution with stirring at

room temperature. A similar procedure for the bromination of anthranilic acid is conducted at

15°C.[5]

Continue stirring for several hours until the reaction is complete (monitored by TLC).

Pour the reaction mixture into ice-cold water to precipitate the product.

Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and

dry to afford 2-amino-4-bromo-5-chlorobenzoic acid.

Step 3: Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-
one
This protocol describes the cyclization of the substituted anthranilic acid with formamide to form

the quinazolinone ring.

Materials:

2-Amino-4-bromo-5-chlorobenzoic acid

Formamide
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Procedure:

In a round-bottom flask, mix 2-amino-4-bromo-5-chlorobenzoic acid with an excess of

formamide.

Heat the mixture at 120-130°C for 4-6 hours.

Cool the reaction mixture to room temperature, which should cause the product to crystallize.

Add water to the mixture and collect the solid product by filtration.

Wash the solid with water and then a small amount of cold ethanol.

Dry the product to obtain 7-bromo-6-chloroquinazolin-4(3H)-one.

Step 4: Synthesis of 7-Bromo-6-chloroquinazoline
The final step is the conversion of the 4-oxo group of the quinazolinone to a chloro group to

yield the target quinazoline.

Materials:

7-Bromo-6-chloroquinazolin-4(3H)-one

Thionyl chloride (SOCl₂) or Trichloroisocyanuric acid (TCCA) and Triphenylphosphine (PPh₃)

[6]

Toluene (if using TCCA/PPh₃)

Dimethylformamide (DMF, catalytic amount if using SOCl₂)

Procedure (using Thionyl Chloride):

To a flask containing 7-bromo-6-chloroquinazolin-4(3H)-one, add an excess of thionyl

chloride and a catalytic amount of DMF.

Reflux the mixture for 3-4 hours.
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After the reaction is complete, carefully remove the excess thionyl chloride by distillation

under reduced pressure.

To the residue, add ice-cold water and basify with a suitable base (e.g., sodium bicarbonate

solution) to precipitate the product.

Collect the solid by filtration, wash with water, and dry.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or

acetonitrile) to yield 7-bromo-6-chloroquinazoline.

Biological Context and Signaling
While specific signaling pathways for 7-bromo-6-chloroquinazoline are not extensively

documented, quinazoline derivatives are well-known for their interactions with various biological

targets. Many 4-anilinoquinazoline derivatives, for instance, are potent inhibitors of receptor

tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular

endothelial growth factor receptor (VEGFR).[6] These kinases are crucial components of

signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of

these pathways is a hallmark of many cancers. The diagram below illustrates a simplified

representation of an RTK signaling pathway that can be targeted by quinazoline-based

inhibitors.
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Caption: General RTK signaling pathway inhibited by quinazolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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